molecular formula C6H9N3S B8770316 5-(1-Methylcyclopropyl)-1,3,4-thiadiazol-2-amine

5-(1-Methylcyclopropyl)-1,3,4-thiadiazol-2-amine

Cat. No. B8770316
M. Wt: 155.22 g/mol
InChI Key: YLCDVSLTWVMHOW-UHFFFAOYSA-N
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Patent
US07666879B2

Procedure details

Combine 1-methylcyclopropane-1-carboxylic acid (10.00 g, 99.88 mmol), and thiosemicarbazide (9.10 g, 99.88 mmol) in dioxane (110 mL). Heat the mixture to 90° C. under N2, then add phosphorus(III) oxychloride (9.14 mL, 99.88 mmol) dropwise over 25 minutes. The reaction mixture is stirred for 6 hours at 90° C., then 8 hours at room temperature. Decant onto 200 g ice and add ammonium hydroxide to make basic. Filter to remove solids; the filtrate is extracted with ethyl acetate. The organic layer is washed with water. Dry the resulting organics over magnesium sulfate, filter, and concentrate to give product (2.54 g, 16%). MS (ES), m/z 156 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
9.14 mL
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Four
Yield
16%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:5](O)=O)[CH2:4][CH2:3]1.[NH2:8][NH:9][C:10]([NH2:12])=[S:11].O(Cl)Cl.[P+3]>O1CCOCC1>[CH3:1][C:2]1([C:5]2[S:11][C:10]([NH2:12])=[N:9][N:8]=2)[CH2:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1(CC1)C(=O)O
Step Two
Name
Quantity
9.1 g
Type
reactant
Smiles
NNC(=S)N
Step Three
Name
Quantity
9.14 mL
Type
reactant
Smiles
O(Cl)Cl.[P+3]
Step Four
Name
Quantity
110 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 6 hours at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
Decant onto 200 g ice
ADDITION
Type
ADDITION
Details
add ammonium hydroxide
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
to remove solids
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the resulting organics over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1(CC1)C1=NN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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